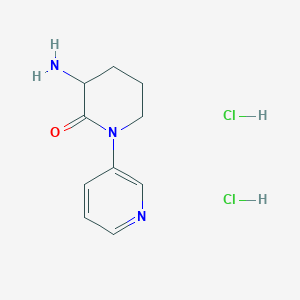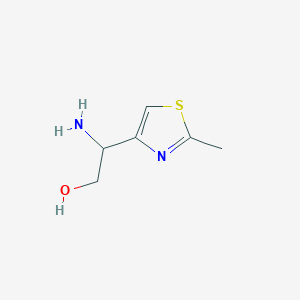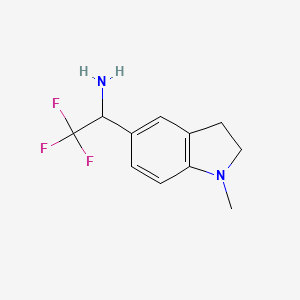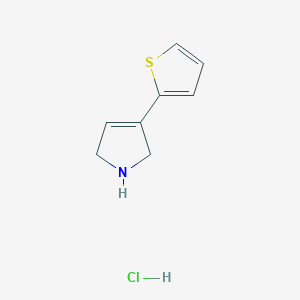
3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride is a heterocyclic compound that features a thiophene ring fused to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Nickel- and palladium-based catalytic systems are commonly used in the synthesis of thiophene-based conjugated polymers . These methods are scalable and can be optimized for large-scale production.
化学反应分析
Types of Reactions
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .
科学研究应用
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
作用机制
The mechanism of action of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cancer . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
Thiophene: A simple five-membered ring containing sulfur.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A fused thiophene derivative with applications in organic electronics.
2-Butylthiophene: Used in the synthesis of anticancer agents.
Uniqueness
3-(Thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
属性
分子式 |
C8H10ClNS |
|---|---|
分子量 |
187.69 g/mol |
IUPAC 名称 |
3-thiophen-2-yl-2,5-dihydro-1H-pyrrole;hydrochloride |
InChI |
InChI=1S/C8H9NS.ClH/c1-2-8(10-5-1)7-3-4-9-6-7;/h1-3,5,9H,4,6H2;1H |
InChI 键 |
WHSQCZOBMLKCTC-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(CN1)C2=CC=CS2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13514576.png)
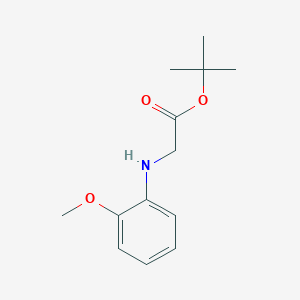
![Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate](/img/structure/B13514583.png)
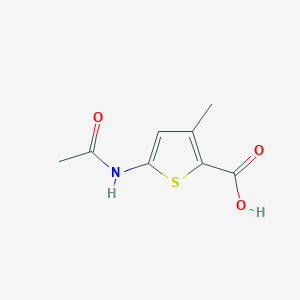
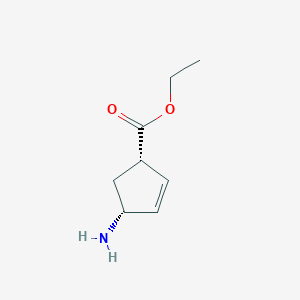
![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)


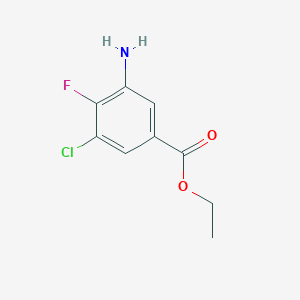
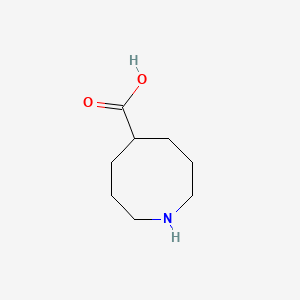
![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)
